molecular formula C8H6FNO3 B2736622 2-Fluoro-4-methyl-5-nitrobenzaldehyde CAS No. 1804054-69-0

2-Fluoro-4-methyl-5-nitrobenzaldehyde

Cat. No.: B2736622
CAS No.: 1804054-69-0
M. Wt: 183.138
InChI Key: FRDWVXUIJCCEQG-UHFFFAOYSA-N
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Description

2-Fluoro-4-methyl-5-nitrobenzaldehyde (CAS: 1804054-69-0) is a substituted benzaldehyde derivative with the molecular formula C₈H₆FNO₃ and a molecular weight of 183.14 g/mol . It features a fluorine atom at position 2, a methyl group at position 4, and a nitro group at position 5 on the benzene ring. This compound is commercially available in purities up to 98% and is utilized as a key intermediate in pharmaceutical and agrochemical synthesis due to its reactive aldehyde group and electron-withdrawing substituents .

Preparation Methods

2-Fluoro-4-methyl-5-nitrobenzaldehyde can be synthesized through several synthetic routes. One common method involves the nitration of 2-fluoro-4-methylbenzaldehyde under controlled conditions . The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective nitration at the desired position on the benzaldehyde ring.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methyl-5-nitrobenzaldehyde depends on its specific application. In biological systems, the compound can interact with enzymes and proteins through its aldehyde and nitro groups. These interactions can lead to the formation of covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function . The fluorine atom can also influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

a) 3-Fluoro-5-nitrobenzaldehyde (CAS: 108159-96-2)
  • Molecular Formula: C₇H₄FNO₃
  • Molecular Weight : 169.10 g/mol .
  • Key Differences : Lacks the methyl group at position 3. The fluorine at position 3 and nitro at position 5 create distinct electronic effects, reducing steric hindrance compared to the target compound. This results in higher solubility in polar solvents but lower thermal stability .
b) 4-Fluoro-2-nitrobenzaldehyde (CAS: 2923-96-8)
  • Molecular Formula: C₇H₄FNO₃
  • Molecular Weight : 169.10 g/mol .
  • Key Differences : The nitro group at position 2 and fluorine at position 4 alter the compound’s reactivity. The ortho-nitro group enhances electrophilic substitution at position 5, whereas the target compound’s meta-nitro group directs reactivity differently .
c) 5-Fluoro-4-methyl-2-nitrobenzoic Acid (CAS: 103877-78-7)
  • Molecular Formula: C₈H₆FNO₄
  • Molecular Weight : 199.14 g/mol .
  • Key Differences : Replaces the aldehyde group with a carboxylic acid. This increases polarity and hydrogen-bonding capacity, making it more suitable for salt formation in drug design. However, the aldehyde in the target compound offers superior reactivity in condensation reactions .

Physicochemical Properties

Property 2-Fluoro-4-methyl-5-nitrobenzaldehyde 3-Fluoro-5-nitrobenzaldehyde 4-Fluoro-2-nitrobenzaldehyde
Melting Point Not reported >97°C 0–6°C (cold storage)
Solubility Moderate in DMSO, ethanol High in acetone Low in water
Stability Stable under inert atmosphere Sensitive to light Hygroscopic

Biological Activity

2-Fluoro-4-methyl-5-nitrobenzaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7_7H6_6FNO3_3
  • Molecular Weight : 185.11 g/mol
  • Structure : The compound features a benzaldehyde moiety with a fluorine atom at the 2-position, a methyl group at the 4-position, and a nitro group at the 5-position.

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. The nitro group can undergo reduction to form an amine, which may participate in enzyme inhibition or receptor modulation. This mechanism is crucial for its potential therapeutic effects.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound and its derivatives:

  • Cytotoxicity Assays : The compound was evaluated against several cancer cell lines, including:
    • HL-60 (acute myeloid leukemia) : IC50_{50} = 1.05 ± 0.35 μM
    • K-562 (chronic myeloid leukemia) : IC50_{50} = 1.25 ± 0.35 μM
    • MCF7 (breast cancer) : IC50_{50} = 3.25 ± 1.91 μM
    These results indicate significant cytotoxic activity, particularly in hematological malignancies .
  • Selectivity Index : The compound exhibited low cytotoxicity in normal Vero cells, suggesting a favorable selectivity index greater than 25-fold compared to cancer cells, which is advantageous for therapeutic applications .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of related compounds:

  • Inhibition of Bacterial Growth : Compounds similar to this compound have shown effectiveness against various bacterial strains by inhibiting DNA gyrase, a crucial enzyme for bacterial replication.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities and IC50_{50} values of selected compounds related to this compound:

Compound NameCell LineIC50_{50} (μM)Biological Activity
This compoundHL-601.05 ± 0.35Anticancer
K-5621.25 ± 0.35Anticancer
MCF73.25 ± 1.91Anticancer
Derivative with -NO2_2HL-600.70 ± 0.14Enhanced cytotoxicity
K-562<1.00Enhanced cytotoxicity

Case Studies and Research Findings

  • Study on Structural Variations : A study explored the impact of substituents on the cytotoxic activity of related compounds, demonstrating that fluorinated derivatives generally exhibited enhanced selectivity and potency against cancer cell lines while maintaining lower toxicity in normal cells .
  • Mechanistic Insights : Computational studies have indicated that the presence of the nitro group significantly influences the electronic properties and reactivity of the compound, which may be critical for its interaction with biological targets .

Properties

IUPAC Name

2-fluoro-4-methyl-5-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO3/c1-5-2-7(9)6(4-11)3-8(5)10(12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDWVXUIJCCEQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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